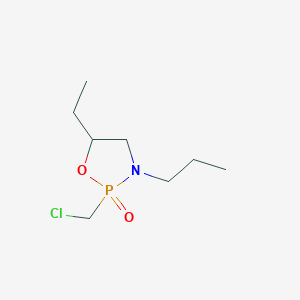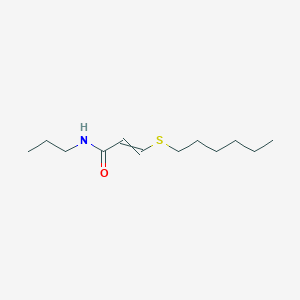![molecular formula C32H21N5O B14485117 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one CAS No. 64142-49-0](/img/structure/B14485117.png)
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one is a complex organic compound featuring a benzimidazole, quinoline, and naphthalene moiety
Vorbereitungsmethoden
The synthesis of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as benzimidazole and quinoline derivatives, followed by their coupling with naphthalene-based compounds. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial production methods for such complex molecules may involve optimization of reaction conditions to increase yield and purity. Techniques like microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinoline moieties are known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzimidazole and quinoline derivatives, such as:
1H-Benzimidazol-2-yl-quinoline: Known for its antimicrobial and anticancer properties.
2-Phenylquinoline: Used in the development of fluorescent probes and materials.
Naphthalen-2(1H)-one derivatives: Employed in the synthesis of dyes and pharmaceuticals
The uniqueness of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one lies in its combined structural features, which confer a broad range of chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
64142-49-0 |
|---|---|
Molekularformel |
C32H21N5O |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
1-[[3-[4-(1H-benzimidazol-2-yl)quinolin-2-yl]phenyl]hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H21N5O/c38-30-17-16-20-8-1-2-11-23(20)31(30)37-36-22-10-7-9-21(18-22)29-19-25(24-12-3-4-13-26(24)33-29)32-34-27-14-5-6-15-28(27)35-32/h1-19,36H,(H,34,35) |
InChI-Schlüssel |
PXMNDJVYDQYNFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=CC(=C3)C4=NC5=CC=CC=C5C(=C4)C6=NC7=CC=CC=C7N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)

![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)


![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)

